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Aspect

Details & Findings

Trial Identifier

Primary Objective

Dosing Schedule

Patient Population

Key Efficacy Finding

Dose-Limiting Toxicity

(DLT)

Most Common AEs

Pharmacokinetics

NCT00595829 [1]

Determine safety and tolerability [2]

Oral, once daily for 21 days in 28-day cycles (initial); later amended to
continuous daily dosing [2]

30 adults with primary myelofibrosis (PMF), post-polycythemia vera MF, or
post-essential thrombocythemia MF [2]

IWG-MRT defined responses observed in 3 out of 30 patients (10%) [2].
Early data showed spleen size reduction in 5 of 6 patients [3].

Neurotoxicity (central and peripheral), occurring at all dose levels tested,
leading to study termination [2].

Peripheral neuropathy, dizziness, and cognitive impairment [2].

Terminal half-life of ~21 hours; steady state reached by Day 8 [2].

Detailed Experimental Protocol

The following outlines the key methodological components of the Phase I study.
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Study Designh & Dosing

e Design: Multicenter, open-label, dose-escalation study [2].
¢ Initial Dosing: Cohorts of 3 patients received 100 mg, 200 mg, or 300 mg orally once daily on days
1-21 of a 28-day cycle [2].
e« Amended Dosing: After neurotoxicity emerged, the protocol was amended. New cohorts received:
o 25 mg continuously daily (n=8)
o 25 mg on a Monday/Wednesday/Friday schedule (n=8)
o 50 mg continuously daily (n=5) [2].

Patient Eligibility (Key Criteria)

¢ Inclusion: Patients with PMF, post-PV MF, or post-ET MF requiring therapy; adequate organ function;
and adequate marrow reserve (ANC >1.0 x 109/L, platelets =50 x 10°/L) [2].

e Exclusion (Post-Amendment): Patients with pre-existing peripheral neuropathy were excluded. All
participants were monitored by specialist neurologists [2].

Assessment Endpoints

o Safety: Monitored via adverse events, clinical labs, ECGs, and targeted neurological assessments
[2].

o Efficacy: Evaluated using the 2006 International Working Group for Myelofibrosis Research and
Treatment (IWG-MRT) criteria, assessing spleen size and hematologic response [2].

e Pharmacokinetics/IPharmacodynamics: Plasma concentration of XL019 was analyzed, and
inhibition of JAK-STAT signaling was assessed via phosphorylation of STAT proteins [2].

Mechanism of Action & Toxicity Pathway

The diagram below illustrates the proposed mechanism of XL019 and the pathway leading to its dose-

limiting toxicity.

> The therapeutic and adverse effect pathways of XL.019, highlighting its intended JAK?2 inhibition and the

unforeseen neurotoxicity that halted development.
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Key Interpretations & Conclusions

e Selectivity vs. Safety: XL019 was a highly selective JAK2 inhibitor (ICso of 2.2 nM), but this
selectivity did not translate to an acceptable clinical safety profile [2] [1].

¢ Unpredicted Toxicity: The severe neurotoxicity was not observed in preclinical animal studies (rats
and dogs), where the major toxicity was dose-dependent myelosuppression. This highlights the
challenges in translating preclinical safety data to humans [2].

¢ Clinical Development Halt: The unpredictable and dose-limiting neurological toxicity observed
across all dose levels led to the termination of XL019's clinical development for myelofibrosis [2]. This
outcome contrasts with the successful development of other JAK inhibitors like ruxolitinib, which
inhibits both JAK1 and JAK2 [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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